molecular formula C10H17NO2 B12995315 Methyl octahydroindolizine-5-carboxylate

Methyl octahydroindolizine-5-carboxylate

Cat. No.: B12995315
M. Wt: 183.25 g/mol
InChI Key: VAINURMQHMFRGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydroindolizine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the radical cyclization of suitable starting materials, which can be achieved using radical initiators and catalysts . For example, the reaction of a suitable amine with an α,β-unsaturated ester in the presence of a radical initiator can lead to the formation of the indolizine ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions: Methyl octahydroindolizine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized indolizine derivatives.

    Reduction: Reduced indolizine derivatives.

    Substitution: Substituted indolizine derivatives with various functional groups.

Scientific Research Applications

Methyl octahydroindolizine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its bioactive properties, it is explored for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl octahydroindolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

    Indole: A structurally related compound with a single nitrogen-containing ring.

    Indolizine: The parent compound of methyl octahydroindolizine-5-carboxylate, with a similar bicyclic structure.

    Pyrrole: Another nitrogen-containing heterocycle with a simpler ring structure.

Comparison: this compound is unique due to its fused bicyclic system, which imparts distinct chemical and biological properties compared to simpler heterocycles like indole and pyrrole

Biological Activity

Methyl octahydroindolizine-5-carboxylate is a compound belonging to the indolizine family, characterized by a bicyclic structure that includes a nitrogen atom. This unique structure contributes to its potential biological activities, which have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N O₂
  • Molecular Weight : Approximately 183.24 g/mol

The compound features a carboxylate group, which enhances its reactivity and potential biological activity. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Cyclization Reactions : Involving the reaction of appropriate precursors under controlled conditions.
  • Functional Group Transformations : Modifying existing compounds to introduce the carboxylate group.

These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological testing.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, showcasing potential as an antibacterial agent.
  • Enzyme Interaction : It has been observed to interact with proteins involved in key metabolic pathways, potentially influencing enzyme activity and cellular signaling pathways .
  • Anticancer Potential : Some derivatives related to the indolizine family have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of bacterial strains
Enzyme InteractionInfluences metabolic pathways
AnticancerCytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory concentrations (MIC) against specific strains, suggesting its potential as a therapeutic agent.
  • Cytotoxicity Evaluation :
    • Research involving various derivatives showed that some compounds exhibited IC₅₀ values indicating effective cytotoxicity against HeLa cells (cervical cancer) and HepG2 cells (liver cancer). The most potent derivative demonstrated an IC₅₀ of 62.37 µg/mL against HeLa cells .
  • Enzyme Binding Studies :
    • Molecular docking studies revealed that this compound forms stable interactions with key residues in target enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. These interactions were characterized by hydrogen bonding and pi-stacking interactions, highlighting its potential as an antibacterial agent .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-6-2-4-8-5-3-7-11(8)9/h8-9H,2-7H2,1H3

InChI Key

VAINURMQHMFRGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2N1CCC2

Origin of Product

United States

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